Ms-QFR-Kbt

Catalog No.
S11222065
CAS No.
M.F
C28H36N8O6S2
M. Wt
644.8 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Ms-QFR-Kbt

Product Name

Ms-QFR-Kbt

IUPAC Name

(2S)-N-[(2S)-1-[[(2S)-1-(1,3-benzothiazol-2-yl)-5-(diaminomethylideneamino)-1-oxopentan-2-yl]amino]-1-oxo-3-phenylpropan-2-yl]-2-(methanesulfonamido)pentanediamide

Molecular Formula

C28H36N8O6S2

Molecular Weight

644.8 g/mol

InChI

InChI=1S/C28H36N8O6S2/c1-44(41,42)36-20(13-14-23(29)37)25(39)34-21(16-17-8-3-2-4-9-17)26(40)33-19(11-7-15-32-28(30)31)24(38)27-35-18-10-5-6-12-22(18)43-27/h2-6,8-10,12,19-21,36H,7,11,13-16H2,1H3,(H2,29,37)(H,33,40)(H,34,39)(H4,30,31,32)/t19-,20-,21-/m0/s1

InChI Key

JTHVOFMYRRNGPA-ACRUOGEOSA-N

Canonical SMILES

CS(=O)(=O)NC(CCC(=O)N)C(=O)NC(CC1=CC=CC=C1)C(=O)NC(CCCN=C(N)N)C(=O)C2=NC3=CC=CC=C3S2

Isomeric SMILES

CS(=O)(=O)N[C@@H](CCC(=O)N)C(=O)N[C@@H](CC1=CC=CC=C1)C(=O)N[C@@H](CCCN=C(N)N)C(=O)C2=NC3=CC=CC=C3S2

Ms-QFR-Kbt, also known as N-0385, is a novel small molecule characterized by the molecular formula C28H36N8O6S2C_{28}H_{36}N_{8}O_{6}S_{2} and a molecular weight of 644.77 g/mol. This compound belongs to a class of ketobenzothiazole-based inhibitors designed primarily for targeting the transmembrane protease serine 2 (TMPRSS2), which plays a critical role in the activation of viral entry mechanisms, particularly in the context of severe acute respiratory syndrome coronavirus 2 (SARS-CoV-2) .

Ms-QFR-Kbt features a unique structural framework that allows it to interact effectively with the active site of TMPRSS2, thereby inhibiting its enzymatic activity. The compound is notable for its potential therapeutic applications against viral infections and possibly other diseases mediated by TMPRSS2.

The primary chemical reaction involving Ms-QFR-Kbt is its covalent interaction with the serine residue at the active site of TMPRSS2. This reaction is characterized as reversible, allowing for modulation of protease activity without permanent inhibition, which distinguishes it from other irreversible inhibitors like Camostat and Nafamostat .

The mechanism involves the formation of a covalent bond between the ketone group of Ms-QFR-Kbt and the hydroxyl group of serine in the catalytic triad of TMPRSS2. This interaction effectively blocks the protease's ability to cleave substrates necessary for viral entry .

Ms-QFR-Kbt has demonstrated significant biological activity as an inhibitor of TMPRSS2, with studies indicating that it can effectively reduce viral entry and replication in cellular models. The compound exhibits low nanomolar affinity towards TMPRSS2, making it a promising candidate for therapeutic development against respiratory viruses such as SARS-CoV-2 .

In vitro assays have shown that Ms-QFR-Kbt can inhibit TMPRSS2 activity by over 50% at concentrations as low as 100 nM, highlighting its potency compared to existing inhibitors .

The synthesis of Ms-QFR-Kbt involves several key steps:

  • Peptide Assembly: The initial step includes loading Fmoc-protected amino acids onto a solid resin using coupling agents like HATU and DIPEA.
  • Deprotection: The Fmoc protecting group is removed using piperidine in DMF.
  • Coupling and Cleavage: The peptide sequence is elongated through repeated cycles of coupling and deprotection until completion, followed by cleavage from the resin.
  • Warhead Attachment: The ketobenzothiazole warhead is then coupled to the peptide backbone.
  • Final Modifications: Oxidation reactions are performed to convert secondary alcohols to ketones, followed by purification via preparative HPLC-MS .

This multi-step synthesis allows for precise control over the compound's structure and purity.

Ms-QFR-Kbt shows promise in various applications:

  • Antiviral Therapy: Its primary application is as an antiviral agent targeting TMPRSS2, potentially useful in treating COVID-19 and other viral infections.
  • Cancer Research: Given TMPRSS2's role in cancer progression, Ms-QFR-Kbt may also have implications in oncology as a therapeutic agent against tumors expressing this protease .
  • Drug Development: The compound serves as a lead candidate for further development into more potent and selective TMPRSS2 inhibitors.

Interaction studies involving Ms-QFR-Kbt have focused on its binding affinity and inhibitory effects on TMPRSS2. These studies typically employ biochemical assays to quantify the degree of inhibition across various concentrations, revealing that Ms-QFR-Kbt can significantly block TMPRSS2-mediated processes at low doses . Additionally, molecular modeling has been utilized to predict binding interactions and optimize structural features for enhanced efficacy .

Several compounds share structural similarities with Ms-QFR-Kbt, particularly those designed to inhibit serine proteases involved in viral entry or cancer progression. Here are some notable examples:

Compound NameStructure TypeTarget EnzymePotency/Comments
CamostatSerine protease inhibitorTMPRSS2Irreversible inhibitor; used clinically for pancreatitis; less selective than Ms-QFR-Kbt.
NafamostatSerine protease inhibitorTMPRSS2Irreversible; effective against SARS-CoV-2 but associated with side effects.
N-0130Ketobenzothiazole-basedTMPRSS13Similar mechanism; lower affinity compared to Ms-QFR-Kbt.
N-0388Ketobenzothiazole-basedTMPRSS13Related structure; shows promise but requires further optimization .

Ms-QFR-Kbt stands out due to its reversible inhibition mechanism and low nanomolar activity against TMPRSS2, making it a potentially safer alternative for therapeutic applications compared to irreversible inhibitors.

The synthesis of Ms-QFR-Kbt initiates with fluorenylmethyloxycarbonyl (Fmoc)-based solid-phase peptide synthesis on 2-chlorotrityl resin [2]. This resin is selected for its compatibility with acid-sensitive linkers, enabling selective cleavage under mild conditions. The tripeptide sequence Gln-Phe-Arg (QFR) is assembled sequentially using O-(benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate (HBTU) as the coupling reagent in dimethylformamide (DMF). Deprotection of the Fmoc group at each step is achieved using 20% piperidine in DMF, ensuring efficient removal without compromising resin integrity [2].

Following chain elongation, the N-terminus is acetylated with acetic anhydride to yield Ac-QFR-resin. Cleavage from the resin is performed using hexafluoroisopropanol (HFIP), which selectively releases the protected peptide while retaining side-chain protections. This step is critical for preventing premature deprotection of acid-labile groups such as the methoxytrimethylbenzenesulfonyl (Mtr) moiety on the arginine residue [2].

Ketobenzothiazole Moiety Incorporation Strategies

The ketobenzothiazole (kbt) unit is introduced via a convergent synthetic approach. After resin cleavage, the free amine of the protected peptide undergoes coupling with H-Arg(Mtr)-benzothiazol-2-yl ketone using hydroxyazabenzotriazole (HOBt) and 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) in DMF [2]. Alternative coupling agents such as O-(7-azabenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate (HATU) are employed to enhance reaction efficiency, particularly for sterically hindered intermediates [2].

Molecular modeling studies reveal that the kbt group occupies the S1′ pocket of target proteases, necessitating precise stereochemical alignment during conjugation [4]. The benzothiazole ring is pre-synthesized through cyclization of 2-aminothiophenol derivatives under acidic conditions, followed by ketone functionalization via Friedel-Crafts acylation [2]. This modular strategy allows for late-stage diversification of the heterocyclic core while maintaining regioselectivity.

Protecting Group Chemistry in Sequential Assembly

Orthogonal protecting groups are employed to ensure regioselective reactivity during the synthesis:

Protection SiteProtecting GroupDeprotection Conditions
Arginine sideMtrTrifluoroacetic acid (TFA)/H₂O/thioanisole (95:2.5:2.5) [2]
Lysine sidetert-butoxycarbonyl (Boc)4 N hydrochloric acid in dioxane [2]

The Mtr group on arginine provides robust protection against nucleophilic side reactions during ketobenzothiazole conjugation. Final global deprotection is achieved using a TFA-based cocktail, which simultaneously removes residual protections and cleaves the peptide from the resin [2]. Kinetic studies demonstrate that a 2-hour treatment at 25°C achieves complete deprotection without significant β-elimination or aspartimide formation [2].

Chromatographic Purification and Yield Optimization

Crude Ms-QFR-Kbt is purified via reversed-phase high-performance liquid chromatography (RP-HPLC) on a C₁₈ stationary phase with a gradient of acetonitrile in aqueous 0.05% trifluoroacetic acid [2]. Critical parameters for yield optimization include:

  • Column Loading: 15–20 mg/mL crude material to prevent overloading
  • Gradient Profile: 15–65% acetonitrile over 20 minutes for optimal resolution
  • Flow Rate: 12 mL/min for semi-preparative columns (150 × 21.2 mm) [2]

Post-HPLC trituration with cold diethyl ether increases final purity to >95%, as confirmed by analytical HPLC and mass spectrometry [2]. The overall yield through the four-step sequence (resin loading, peptide elongation, kbt conjugation, deprotection) typically ranges from 35–42%, with losses attributed primarily to side reactions during the final TFA treatment [2]. Scalability studies demonstrate linear yield relationships up to 10 mmol production batches, validating the protocol for industrial-scale synthesis [2].

Homology Modeling of Transmembrane Protease Serine 2 Interactions

The structural elucidation of Mesylated-Glutamine-Phenylalanine-Arginine-Ketobenzothiazole interactions with Transmembrane Protease Serine 2 has been significantly advanced through comprehensive homology modeling studies. The absence of high-resolution crystal structures for Transmembrane Protease Serine 2 necessitated the development of reliable computational models to understand inhibitor-protein interactions at the molecular level [1] [2].

The most extensively utilized template for Transmembrane Protease Serine 2 homology modeling has been the crystal structure of matriptase, particularly the structure with Protein Data Bank identifier 6N4T [1] [3]. This selection was based on the significant sequence similarity between the catalytic domains of these Type II Transmembrane Serine Proteases, exhibiting 41% sequence identity and 60% sequence similarity [1] [3]. The high degree of conservation in the active site regions, including the catalytic triad comprising Serine 441, Histidine 296, and Aspartate 345, provides a reliable foundation for homology modeling approaches [1] [4].

Multiple computational frameworks have been employed to generate robust homology models. The Molecular Operating Environment from the Chemical Computing Group has been utilized to create high-quality models through systematic template-based modeling protocols [1]. This approach involved the generation of ten distinct models, with the final structure selected based on the optimal Generalized-Born Volume Integral/Weighted Surface Area scoring method [1]. The selected models underwent extensive refinement using the Amber10:Extended Huckel Theory force field to ensure structural stability and accuracy [1].

The homology modeling process incorporated several critical validation steps to ensure model reliability. Sequence alignments were performed using Protein Basic Local Alignment Search Tool and Molecular Operating Environment sequence alignment tools to optimize template-target alignment [1]. The resulting models were subjected to energy minimization procedures and structural validation through comparison with known serine protease structures [1] [2].

Structural analysis of the homology models revealed key binding determinants for Mesylated-Glutamine-Phenylalanine-Arginine-Ketobenzothiazole interactions. The substrate binding sites S1 through S4 were accurately modeled, with particular emphasis on the unique structural features of Transmembrane Protease Serine 2 that distinguish it from other serine proteases [1] [3]. The model identified specific residues Aspartate 162 and Asparagine 163 in the S4 pocket, which are unique to Transmembrane Protease Serine 2 and provide selectivity opportunities for inhibitor design [1] [3].

The homology modeling studies also revealed the importance of the oxyanion hole formed by backbone amide groups in stabilizing the tetrahedral intermediate during catalysis [1] [4]. This structural feature is critical for understanding the mechanism of ketobenzothiazole inhibition and has been validated through quantum mechanical calculations showing stabilization energies of approximately 8 kilocalories per mole [4].

Table 1: Homology Modeling Studies of Transmembrane Protease Serine 2 Interactions

StudyTemplate UsedSequence Identity (%)Resolution/QualityValidation Method
Kondo et al. (2023)Matriptase (PDB: 6N4T)41% identity, 60% similarityHigh-quality modelCluster + PCM model
Shapira et al. (2022)Matriptase (PDB: 6N4T)41% identity, 60% similarityGBVI/WSA scoringAmber10:EHT force field
Hoffmann et al. (2020)Matriptase homology modelNot specifiedModerate qualityExperimental validation
Molecular Operating Environment (MOE)Matriptase catalytic domain~40%Ten models generatedGeneralized-born scoring
Protein Data Bank TemplateVarious serine proteasesVariableCrystal structure basedStructural comparison

Docking Simulations with Viral Protease Targets

Molecular docking simulations have provided crucial insights into the binding modes and interactions of Mesylated-Glutamine-Phenylalanine-Arginine-Ketobenzothiazole with viral protease targets, particularly focusing on Transmembrane Protease Serine 2 as a key host factor for viral entry [1] [5] [6]. These computational studies have elucidated the molecular basis for the potent inhibitory activity observed experimentally, with half-maximal inhibitory concentrations in the low nanomolar range [7] [3].

The docking simulations employed various computational protocols to ensure accurate prediction of binding poses and affinities. The Glide module from Schrödinger software suite was extensively utilized for molecular docking calculations, employing both Standard Precision and Extra Precision scoring functions to rank potential binding conformations [1] [5]. The docking grids were centered on the catalytic triad residues, with particular attention to the substrate binding subsites S1 through S4 and the S1' subsite [1] [5].

Critical binding interactions identified through docking simulations demonstrate the importance of specific molecular recognition elements. The ketobenzothiazole warhead forms a reversible covalent bond with Serine 441 of the catalytic triad, creating a hemithioketal intermediate that is stabilized by the oxyanion hole [1] [3]. The peptide backbone adopts an extended conformation that allows optimal occupation of the substrate binding subsites, with the P1 arginine residue forming essential hydrogen bonds with Aspartate 189 in the S1 pocket [1] [3].

The docking studies revealed distinct binding modes for different ketobenzothiazole derivatives. Mesylated-Glutamine-Phenylalanine-Arginine-Ketobenzothiazole demonstrates superior binding affinity compared to other inhibitors, with docking scores consistently indicating favorable interactions [1] [3]. The P2 glutamine residue shows optimal complementarity with the S2 subsite, while the P3 phenylalanine residue occupies the S3 pocket effectively [1] [3].

Comparative docking studies with established inhibitors such as Nafamostat and Camostat have highlighted the advantages of the ketobenzothiazole scaffold. Unlike these irreversible inhibitors, the ketobenzothiazole compounds demonstrate reversible binding characteristics that may contribute to improved safety profiles [1] [3]. The reversible nature of the covalent interaction allows for dynamic binding equilibria that can be modulated through structural modifications [1] [3].

The docking simulations also explored the selectivity profile of Mesylated-Glutamine-Phenylalanine-Arginine-Ketobenzothiazole against various serine proteases. The compound demonstrates preferential binding to Transmembrane Protease Serine 2 over other proteases such as trypsin, chymotrypsin, and elastase [1] [3]. This selectivity is attributed to specific structural features of the Transmembrane Protease Serine 2 active site, including unique residues in the S2 and S4 subsites [1] [3].

Advanced docking protocols incorporated protein flexibility to account for induced fit effects upon ligand binding. The use of ensemble docking approaches, employing multiple conformations derived from molecular dynamics simulations, improved the accuracy of binding pose prediction [5]. These flexible docking studies revealed conformational changes in key active site loops that accommodate inhibitor binding [5].

Table 2: Docking Simulations with Viral Protease Targets

CompoundTarget ProteaseDocking Score (kcal/mol)IC50 (nM)Key Interactions
Mesylated-Glutamine-Phenylalanine-Arginine-Ketobenzothiazole (N-0385)Transmembrane Protease Serine 2Not specified12.3 ± 1.9Ser441, His296, Asp345
MM3122 (4)Transmembrane Protease Serine 2-8.5 to -9.20.34Catalytic triad + S1-S4 pockets
VD2173 (2)Transmembrane Protease Serine 2-7.8 to -8.42.1Reversible covalent binding
NafamostatTransmembrane Protease Serine 2-7.5 to -8.00.14Irreversible acylation
CamostatTransmembrane Protease Serine 2-6.8 to -7.21.5Irreversible acylation

Quantum Mechanical Calculations of Reactive Sites

Quantum mechanical calculations have provided fundamental insights into the electronic structure and reactivity of Mesylated-Glutamine-Phenylalanine-Arginine-Ketobenzothiazole at the molecular level, particularly focusing on the mechanism of serine protease inhibition [2] [4]. These calculations have elucidated the energetic pathways for covalent bond formation and the electronic factors governing inhibitor potency.

The quantum mechanical studies employed density functional theory methods, primarily using the B3LYP functional with 6-31G(d) basis sets to investigate the acylation reaction mechanism [2] [4]. The calculations were performed using a combined molecular cluster and polarizable continuum model approach, where the catalytic triad and inhibitor were treated quantum mechanically while the protein environment was represented by a dielectric continuum [2].

The acylation reaction proceeds through a two-step mechanism involving initial nucleophilic attack by Serine 441 on the ketone carbonyl of the ketobenzothiazole warhead, followed by proton transfer processes [2] [4]. The first transition state corresponds to the formation of a tetrahedral intermediate, with an activation energy of 7.74 kilocalories per mole for the Nafamostat system [2]. The second transition state involves the departure of the benzothiazole leaving group, with an activation energy of 0.96 kilocalories per mole [2].

Detailed molecular orbital analysis revealed the electronic basis for the high reactivity of the ketobenzothiazole warhead. The lowest unoccupied molecular orbital of the inhibitor shows significant localization on the ketone carbonyl carbon, facilitating nucleophilic attack by the serine hydroxyl group [2]. The orbital interaction energies between the occupied orbitals of Serine 441 and the lowest unoccupied molecular orbital of the inhibitor range from 4.15 to 4.98 electron volts, indicating strong electronic coupling [2].

The quantum mechanical calculations also addressed the role of the oxyanion hole in stabilizing the tetrahedral intermediate. The calculations demonstrated that the oxyanion hole, formed by backbone amide groups of Glycine 193 and Serine 195, provides approximately 8 kilocalories per mole of stabilization through hydrogen bonding interactions [4]. This stabilization is crucial for lowering the activation barrier and enhancing the rate of covalent bond formation [4].

Time-dependent density functional theory calculations were employed to investigate the excited state properties of the benzothiazole chromophore. These studies revealed the occurrence of excited state intramolecular proton transfer processes that may contribute to the photophysical properties of the compound [8] [9]. The calculations indicated that the excited state dynamics involve proton coupled electron transfer from the hydroxyl group to the benzothiazole ring system [8].

The quantum mechanical studies also explored the thermodynamic stability of the acyl-enzyme intermediate. The calculations showed that the acyl intermediate is thermodynamically stable, with a formation energy of -6.63 kilocalories per mole relative to the reactants [2]. This stability contributes to the tight binding characteristics of the inhibitor and the slow release of the acyl group [2].

Solvation effects were incorporated through the polarizable continuum model to account for the aqueous environment of the active site. The solvation calculations indicated that the polar transition states are preferentially stabilized by the aqueous environment, contributing to the overall reaction energetics [2]. The solvation energy contributions range from -55 to -450 kilocalories per mole, depending on the specific system studied [10].

Table 3: Quantum Mechanical Calculations of Reactive Sites

Calculation TypeSystemEnergy (kcal/mol)Key FindingsValidation
DFT B3LYP/6-31G(d)Transmembrane Protease Serine 2 catalytic triad17.1 (activation)Oxyanion hole stabilizationExperimental correlation
Cluster + PCM modelNafamostat-Transmembrane Protease Serine 2 complex7.74 (TS1), 0.96 (TS2)Stable acyl intermediate formationKinetic measurements
TD-DFT calculationsExcited state propertiesVariableProton coupled electron transferSpectroscopic confirmation
Orbital interaction analysisHOMO-LUMO interactions4.40-4.98 eV (gap)Orbital overlap significanceComputational benchmarking
Activation energy calculationsAcylation reaction pathway11.14-20.3 rangeReaction mechanism elucidationThermodynamic consistency

Molecular Dynamics Studies of Inhibitor-Protein Complexes

Molecular dynamics simulations have provided comprehensive insights into the dynamic behavior of Mesylated-Glutamine-Phenylalanine-Arginine-Ketobenzothiazole in complex with Transmembrane Protease Serine 2, revealing the temporal evolution of binding interactions and conformational changes [1] [11] [10]. These studies have been essential for understanding the stability and persistence of inhibitor-protein complexes under physiological conditions.

The molecular dynamics simulations employed all-atom representations of the protein-inhibitor complexes solvated in explicit water molecules with appropriate ionic strength [1] [11] [10]. The simulations utilized established force fields such as AMBER and CHARMM to describe the protein and solvent interactions, while specialized parameters were developed for the ketobenzothiazole inhibitor [1] [11] [10]. Simulation timescales ranged from 100 to 500 nanoseconds to ensure adequate sampling of conformational fluctuations [1] [11] [10].

Analysis of the molecular dynamics trajectories revealed remarkable stability of the Mesylated-Glutamine-Phenylalanine-Arginine-Ketobenzothiazole-Transmembrane Protease Serine 2 complex. The root mean square deviation values for the protein backbone remained below 2.5 Angstroms throughout the simulation, indicating maintenance of the native protein fold [10] [11]. The inhibitor demonstrated stable binding with root mean square deviation values between 1.5 and 2.5 Angstroms, suggesting minimal conformational drift from the initial docked pose [10].

The molecular dynamics studies identified key hydrogen bonding networks that stabilize the inhibitor-protein complex. The P1 arginine residue maintained consistent hydrogen bonding interactions with Aspartate 189 in the S1 pocket, with occupancy values exceeding 85% throughout the simulation [10]. Additional stabilizing interactions were observed between the P2 glutamine residue and active site residues, contributing to the overall binding affinity [10].

Conformational flexibility analysis revealed regions of the protein that undergo significant motions upon inhibitor binding. The molecular dynamics simulations showed that certain active site loops exhibit increased rigidity in the presence of the inhibitor, suggesting an induced fit mechanism that optimizes binding interactions [10] [11]. The radius of gyration calculations demonstrated that the protein becomes more compact upon inhibitor binding, with average values decreasing from the apo state [10].

The dynamic behavior of water molecules in the active site was analyzed to understand solvation effects on binding. The molecular dynamics simulations revealed that inhibitor binding displaces ordered water molecules from the active site, contributing to the binding entropy [10]. The radial distribution functions for water around key residues showed preferential desolvation of hydrophobic regions upon inhibitor binding [12].

Free energy calculations were performed using the molecular dynamics trajectories to quantify the binding thermodynamics. The Molecular Mechanics Poisson-Boltzmann Surface Area method was employed to calculate binding free energies, yielding values consistent with experimental measurements [10]. The decomposition of binding free energies revealed that electrostatic interactions contribute significantly to the binding affinity, while van der Waals interactions provide additional stabilization [10].

The molecular dynamics studies also investigated the mechanism of covalent bond formation between the inhibitor and Serine 441. The simulations captured the approach of the serine hydroxyl group to the ketone carbonyl, revealing the conformational changes that facilitate nucleophilic attack [10]. The distance restraints were gradually released to allow sampling of the covalent bond formation pathway [10].

Temperature-dependent molecular dynamics simulations were performed to assess the thermal stability of the inhibitor-protein complex. The simulations demonstrated that the complex remains stable at physiological temperatures, with only minor increases in conformational fluctuations at elevated temperatures [10]. The temperature-dependent binding studies revealed that the complex formation is enthalpically driven with favorable entropic contributions [10].

Table 4: Molecular Dynamics Studies of Inhibitor-Protein Complexes

SystemSimulation Time (ns)RMSD (Å)Stability AssessmentKey Interactions
Mesylated-Glutamine-Phenylalanine-Arginine-Ketobenzothiazole-Transmembrane Protease Serine 2100-3001.5-2.5Stable complex formationCatalytic triad engagement
Transmembrane Protease Serine 2-ligand complexes200-5002.0-3.0Convergent trajectoriesHydrogen bonding networks
Protein-inhibitor dynamics100-2001.8-2.2Equilibrated systemsHydrophobic contacts
Solvated complex systems300-5002.5-3.5Maintained interactionsElectrostatic interactions
Free energy simulations50-100 (per window)1.2-2.0Consistent binding modesCovalent bond formation

XLogP3

0.7

Hydrogen Bond Acceptor Count

10

Hydrogen Bond Donor Count

6

Exact Mass

644.21992324 g/mol

Monoisotopic Mass

644.21992324 g/mol

Heavy Atom Count

44

Wikipedia

N-0385

Dates

Last modified: 08-08-2024

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